[(2H-1,3-benzodioxol-4-yl)methyl](hexyl)amine
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
Research on compounds similar to "(2H-1,3-benzodioxol-4-yl)methylamine" often focuses on their potential therapeutic benefits. For instance, derivatives of benzodioxolyl and hexylamine have been studied for their activity in various biological assays. Benzodioxolyl derivatives, for example, have been investigated for their potential antimicrobial, anticancer, and neuroprotective effects due to their interaction with biological targets such as enzymes and receptors. Hexylamine derivatives, on the other hand, might be explored for their potential in drug delivery systems due to their lipophilicity, which can aid in membrane permeability.
Polymer Science and Material Chemistry
In the field of polymer science, compounds with structural features similar to "(2H-1,3-benzodioxol-4-yl)methylamine" could be utilized in the synthesis of novel polymers. The benzodioxolyl moiety can contribute to the thermal stability and rigidity of the polymer backbone, while the hexylamine part could introduce flexibility and functionalization possibilities. Such polymers might find applications in areas ranging from advanced coatings to biocompatible materials for medical use.
Analytical Applications
The structural motifs present in "(2H-1,3-benzodioxol-4-yl)methylamine" can also be of interest in analytical chemistry. Compounds containing benzodioxolyl groups are often fluorescent, making them useful as probes in fluorescence spectroscopy for the detection of various analytes. Additionally, the amine functionality can be exploited for the development of selective sensors or for the immobilization of the compound on surfaces for analytical applications.
Environmental Science
Research into the environmental fate and behavior of chemical compounds includes studies on the degradation and transformation of substances like "(2H-1,3-benzodioxol-4-yl)methylamine." Understanding how these compounds interact with environmental factors can inform their safe use and disposal, contributing to efforts to minimize environmental impact.
Given the broad utility of compounds with structural features similar to "(2H-1,3-benzodioxol-4-yl)methylamine," it's clear that research into such substances can span a wide range of scientific fields, contributing valuable insights and innovations across disciplines.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)hexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-9-15-10-12-7-6-8-13-14(12)17-11-16-13/h6-8,15H,2-5,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJYFGLMJPGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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